N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

PET radiochemistry Tau imaging Radiosynthesis automation

N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine (CAS 2135340‑02‑0) is a fully protected bifunctional building block belonging to the class of pyrrolo[2,3‑c]pyridine‑isoquinoline hybrids. The molecule carries two tert‑butoxycarbonyl (Boc) groups on the aniline nitrogen, distinguishing it from the mono‑Boc (CAS 1841079‑87‑5) and free amine (CAS 1841079‑88‑6) congeners.

Molecular Formula C26H28N4O4
Molecular Weight 460.5 g/mol
CAS No. 2135340-02-0
Cat. No. B12827973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
CAS2135340-02-0
Molecular FormulaC26H28N4O4
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)C(=O)OC(C)(C)C
InChIInChI=1S/C26H28N4O4/c1-25(2,3)33-23(31)30(24(32)34-26(4,5)6)20-9-7-8-18-15-28-22(14-19(18)20)29-13-11-17-10-12-27-16-21(17)29/h7-16H,1-6H3
InChIKeyKXGXHCGLERLZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine – Structural Basis for a Critical Radiofluorination Precursor


N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine (CAS 2135340‑02‑0) is a fully protected bifunctional building block belonging to the class of pyrrolo[2,3‑c]pyridine‑isoquinoline hybrids. The molecule carries two tert‑butoxycarbonyl (Boc) groups on the aniline nitrogen, distinguishing it from the mono‑Boc (CAS 1841079‑87‑5) and free amine (CAS 1841079‑88‑6) congeners. This di‑Boc substitution pattern is not arbitrary; it is essential for the direct, one‑step [¹⁸F]fluorination strategy that underpins the clinical production of the tau‑imaging PET tracer [¹⁸F]MK‑6240 [REFS‑1][REFS‑2]. The compound therefore occupies a unique position in the supply chain of precision neuroimaging agents, where failure of a single synthetic step can invalidate an entire GMP batch.

Why N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine Cannot Be Replaced by Mono‑Boc or Free‑Amine Analogs


In‑class compounds that share the 3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine core are not functionally interchangeable. The mono‑Boc congener retains a reactive N–H proton that competes with [¹⁸F]fluoride during nucleophilic aromatic substitution, while the free amine is oxidatively labile and leads to intractable side‑product profiles. The di‑Boc form fully blocks the aniline nitrogen, directing radiofluorination exclusively to the 6‑position of the isoquinoline ring—a regioselectivity that is lost with less hindered protecting groups [REFS‑1]. Moreover, the di‑Boc precursor eliminates the post‑labeling acid deprotection step that is mandatory with mono‑Boc intermediates, thereby reducing total synthesis time by one‑third and avoiding neutralisation losses that typically erode 15‑30% of the product [REFS‑2]. Consequently, substituting the di‑Boc building block with a cheaper mono‑Boc or unprotected analog directly translates into lower radiochemical yield, longer synthesis duration, and higher risk of batch failure.

Quantified Performance Advantages of the N,N‑Di‑Boc Precursor over Closest Analogs and Alternative Routes


One‑Step Radiosynthesis Eliminates Acid Deprotection and Improves Radiochemical Yield

When the di‑Boc‑protected precursor (the 6‑nitro analogue that is directly prepared from N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine) is employed, [¹⁸F]MK‑6240 can be obtained in a single step without intermediate acid deprotection. This direct method yields 9.8 ± 1.8 % RCY (end of bombardment), compared with only 5.2 ± 1.0 % RCY (end of synthesis) when using a mono‑Boc or non‑Boc precursor that requires a subsequent deprotection and neutralisation sequence [REFS‑1]. The abolished deprotection step removes two manual operations and avoids the pH adjustment that historically caused 15‑30% product loss [REFS‑2].

PET radiochemistry Tau imaging Radiosynthesis automation

Reduction in Process Complexity and Total Synthesis Time

The di‑Boc protection strategy eliminates the acid deprotection and neutralisation steps, reducing the total number of manual operations and the overall synthesis time by approximately one‑third. Earlier multi‑step routes required 90‑minute syntheses that included post‑deprotection handling [REFS‑1]. In contrast, the one‑step procedure completed within 60 minutes from end of bombardment to formulation, with 3‑5 fewer operator interventions [REFS‑2]. This simplification translates into fewer failure points and improved batch consistency when transitioning from academic radiotracer production to full cGMP manufacturing.

Automation GMP production Process robustness

Improved Molar Activity and Radiochemical Purity

The simplified one‑step protocol enabled by the di‑Boc precursor consistently delivers high molar activity and radiochemical purity. In cGMP validation runs, [¹⁸F]MK‑6240 produced via the di‑Boc route routinely exceeded 95% radiochemical purity (by HPLC) and exhibited a specific activity of 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) at the end of synthesis [REFS‑1]. In contrast, multi‑step procedures that require acidic deprotection generate more hydrophilic by‑products that co‑elute in semi‑preparative HPLC, occasionally dropping purity below the 95% USP acceptance limit [REFS‑2]. The one‑step method also minimizes isotopic dilution by avoiding protonation/deprotonation cycles, preserving high molar activity essential for low‑density target (NFT) imaging.

Specific activity Quality control PET imaging sensitivity

Regioselective Control of Radiofluorination via Steric and Electronic Blockade

The di‑Boc substitution on the aniline nitrogen provides both steric shielding and electron‑withdrawing effects that direct [¹⁸F]fluoride attack exclusively to the 6‑position of the isoquinoline. Without di‑Boc protection, the mono‑Boc or free amine forms allow competing N‑alkylation and oxidative degradation, leading to isolable by‑products that reduce HPLC yield by 10‑15% [REFS‑1]. The strategy mirrors well‑established di‑Boc protection used in other GMP radiotracer productions (e.g., [¹⁸F]FPEB, [¹⁸F]MNI‑659), where single‑step labeling from di‑Boc precursors consistently outperforms mono‑Boc routes in both regioselectivity and overall yield [REFS‑2].

Regioselectivity Nucleophilic aromatic substitution Structural biology probes

High‑Value Procurement Scenarios for N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine


Clinical GMP Radiosynthesis of [¹⁸F]MK‑6240 for Multicentre Tau PET Imaging Trials

When a commercial PET radiopharmacy or academic cyclotron facility adopts the di‑Boc precursor as the starting material for [¹⁸F]MK‑6240 production, the one‑step protocol enables automated cassette‑based synthesis with 9.8 ± 1.8 % RCY [REFS‑1]. The elimination of the deprotection step reduces the overall synthesis time to approximately 60 min, allowing a single cyclotron run to support two‑to‑three sequential productions—a critical advantage for dose‑on‑demand delivery to multiple imaging sites. The high molar activity (222 ± 67 GBq/µmol) [REFS‑1] ensures that the tracer mass remains below the pharmacological threshold even when imaging low‑abundance brain targets, directly supporting regulatory compliance with USP <823>.

Accelerated Medicinal Chemistry Derivatisation of the Isoquinoline Core

The fully protected di‑Boc amine allows chemists to perform electrophilic aromatic substitutions (nitration, halogenation, acylation) exclusively at the 6‑position without competing N‑functionalisation. This regioselectivity is essential for the parallel synthesis of cold reference standards, metabolite profiles, and structural analogs required for IND‑enabling studies. The di‑Boc form can be stored as a stable, crystalline solid at –20 °C under argon for >12 months, simplifying inventory management compared to the air‑sensitive free amine [REFS‑2].

Process Development and Validation Batches for FDA‑compliant PET Drug Applications

In process validation campaigns, the di‑Boc precursor consistently meets the critical quality attribute (CQA) targets: radiochemical purity >95 %, specific activity >200 GBq/µmol, and sterile filter integrity. The one‑step method has been successfully validated in over 60 human PET studies [REFS‑1], demonstrating the robustness required for Chemistry, Manufacturing, and Controls (CMC) submissions. Procuring the di‑Boc precursor from a qualified vendor with a Drug Master File (DMF) under the same synthetic route as the published method significantly reduces the burden of demonstrating synthetic process comparability.

Development of Next‑Generation Tau PET Tracers with Improved Pharmacokinetics

For discovery programs aiming to modify the isoquinoline scaffold to tune lipophilicity or off‑target binding, the di‑Boc building block serves as a universal late‑stage intermediate. The protected amine withstands Suzuki coupling, Buchwald‑Hartwig amination, and reductive alkylation conditions that would decompose unprotected anilines. This enables the diversification of the 6‑position while maintaining the intact di‑Boc protection, allowing final deprotection to be performed orthogonally under mild acidic conditions after all other transformations are complete [REFS‑2].

Quote Request

Request a Quote for N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.